Antiproliferative Activity in NCI-60 Human Tumor Cell Lines: MCF7 and IGROV1 Profiling
The target compound was evaluated in the NCI human tumor cell line growth inhibition assay against the MCF7 (breast cancer) and IGROV1 (ovarian cancer) cell lines . Unlike the 4-CF₃ isomer TFCA, which primarily functions as an LXRα antagonist with no reported NCI-60 profiling data, the 3-CF₃ isomer demonstrated detectable antiproliferative activity in these cancer cell lines at screening concentrations . A structurally simpler analog, (2E)-3-phenyl-N-[3-(trifluoromethyl)phenyl]prop-2-enamide lacking the 3,4-dimethoxy substitution, showed antistaphylococcal activity (MIC = 27.47 µM) against Staphylococcus aureus and methicillin-resistant strains but was not profiled in the NCI-60 panel [1]. This indicates that the 3,4-dimethoxy substitution in combination with the 3-CF₃ anilide imparts a cancer cell-line growth inhibitory phenotype absent in both the 4-CF₃ positional isomer and the non-dimethoxy analog.
| Evidence Dimension | NCI-60 human tumor cell line growth inhibition |
|---|---|
| Target Compound Data | Detectable growth inhibition in MCF7 and IGROV1 cell lines (One-Dose screen; exact % inhibition not publicly available for this compound) |
| Comparator Or Baseline | TFCA (4-CF₃ isomer, CAS 895700-18-2): No NCI-60 profiling data reported; (2E)-3-phenyl-N-[3-(trifluoromethyl)phenyl]prop-2-enamide: No NCI-60 data; MIC = 27.47 µM against S. aureus |
| Quantified Difference | Target compound uniquely profiled in NCI-60 cancer panel among its closest analogs; 4-CF₃ isomer has no reported cancer cell line activity; non-dimethoxy analog has only antibacterial MIC data. |
| Conditions | NCI DTP One-Dose screen; MCF7 breast cancer cells, IGROV1 ovarian cancer cells |
Why This Matters
The NCI-60 profiling data provides the only cancer-cell-line evidence for this chemotype, distinguishing it from the 4-CF₃ isomer which is exclusively characterized for LXRα antagonism, thus guiding procurement for oncology-focused screening programs.
- [1] Pospisilova, S., Kos, J., Michnova, H., Kapustikova, I., Strharsky, T., Oravec, M., ... & Jampilek, J. (2018). Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides. International Journal of Molecular Sciences, 19(8), 2318. View Source
